N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide
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Overview
Description
N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide: is a synthetic organic compound that features a unique structure combining a pyridine ring, an ethynyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide typically involves the following steps:
Formation of the Pyridylethynyl Intermediate: The starting material, 2-ethynylpyridine, is synthesized through the reaction of pyridine with acetylene in the presence of a suitable catalyst.
Thiazole Ring Formation: The intermediate is then reacted with a thiazole derivative under specific conditions to form the desired thiazole ring.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced thiazole derivatives .
Scientific Research Applications
N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide is unique due to its combination of a pyridine ring, an ethynyl group, and a thiazole ring. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9N3OS |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-[4-(2-pyridin-3-ylethynyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H9N3OS/c1-9(16)14-12-15-11(8-17-12)5-4-10-3-2-6-13-7-10/h2-3,6-8H,1H3,(H,14,15,16) |
InChI Key |
LNYMBABMFUHLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C#CC2=CN=CC=C2 |
Origin of Product |
United States |
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